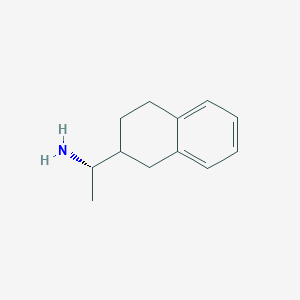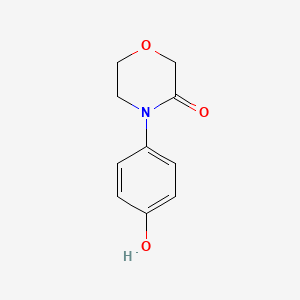
4-(4-Hydroxyphenyl)morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Hydroxyphenyl)morpholin-3-one is a chemical compound that belongs to the class of morpholines. Morpholines are heterocyclic organic compounds that contain both amine and ether functional groups. This particular compound is characterized by the presence of a hydroxyphenyl group attached to the morpholinone ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)morpholin-3-one typically involves the reaction of 4-hydroxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by cyclization to form the morpholinone ring. Common catalysts used in this reaction include acids such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Hydroxyphenyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 4-(4-oxophenyl)morpholin-3-one.
Reduction: Formation of 4-(4-hydroxyphenyl)morpholin-3-ol.
Substitution: Formation of 4-(4-halophenyl)morpholin-3-one.
Aplicaciones Científicas De Investigación
4-(4-Hydroxyphenyl)morpholin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and diabetes.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-Hydroxyphenyl)morpholin-3-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism . The compound binds to the active site of these enzymes, preventing substrate binding and subsequent catalysis. This inhibition is primarily mediated by hydrogen bonding and van der Waals forces.
Comparación Con Compuestos Similares
4-(4-Hydroxyphenyl)morpholin-3-one can be compared with other similar compounds such as:
Morpholine: A simpler structure without the hydroxyphenyl group, used as a solvent and corrosion inhibitor.
4-(4-Aminophenyl)morpholin-3-one: Contains an amino group instead of a hydroxy group, used as an intermediate in the synthesis of pharmaceuticals.
4-(4-Nitrophenyl)morpholin-3-one: Contains a nitro group, used in the synthesis of dyes and pigments.
The presence of the hydroxyphenyl group in this compound imparts unique properties, such as increased solubility in water and potential biological activity, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H11NO3 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
4-(4-hydroxyphenyl)morpholin-3-one |
InChI |
InChI=1S/C10H11NO3/c12-9-3-1-8(2-4-9)11-5-6-14-7-10(11)13/h1-4,12H,5-7H2 |
Clave InChI |
BKGRSLTXGCMCMN-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(=O)N1C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13576567.png)
![3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol](/img/structure/B13576575.png)
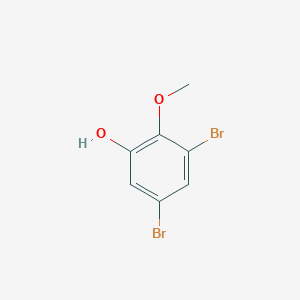
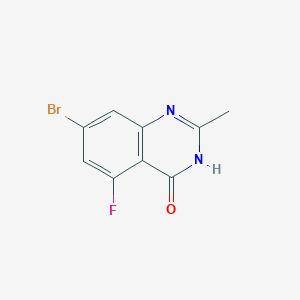
![3-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride](/img/structure/B13576603.png)
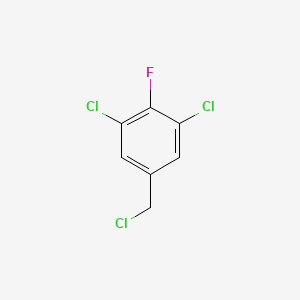
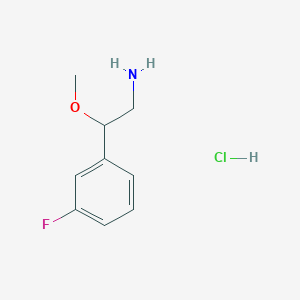
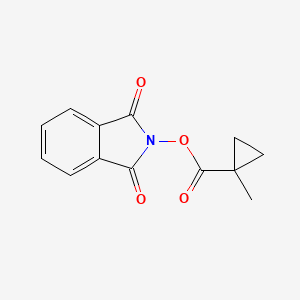
![3-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B13576622.png)
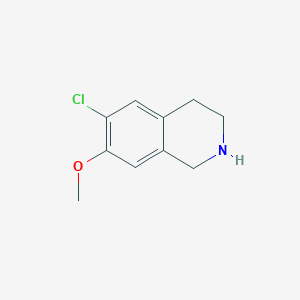
![4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile](/img/structure/B13576636.png)
![1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazolehydrochloride](/img/structure/B13576643.png)
